4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol
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Overview
Description
4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Formation of the oxazole ring through cyclization of appropriate precursors.
- Coupling of the phenyl group to the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Oxazole derivatives: Compounds with oxazole rings and varying functional groups.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different scaffolds.
Uniqueness
The uniqueness of 4-Methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
61340-54-3 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-methoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H15NO4/c1-21-18-12-7-8-22-15(12)10-14(20)17(18)16-9-13(19-23-16)11-5-3-2-4-6-11/h2-8,10,16,20H,9H2,1H3 |
InChI Key |
PFJLJWAHZIZIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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